4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-7-2-3-9(5-10(7)14)18-6-8(4-11(18)19)12-16-17-13(15)20-12/h2-3,5,8H,4,6H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTQSULJHIPADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136563 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-42-3 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiadiazole Ring
The initial step in synthesizing this compound often involves creating the thiadiazole moiety. This can be achieved through the cyclization of thiosemicarbazides with appropriate aldehydes or ketones under acidic or basic conditions.
General Reaction Scheme:
$$
\text{Thiosemicarbazide} + \text{Aldehyde/Ketone} \rightarrow \text{Thiadiazole}
$$
Synthesis of Pyrrolidinone
Following the formation of the thiadiazole ring, the next step typically involves synthesizing the pyrrolidinone structure. This can be accomplished through a variety of methods including:
Cyclization of Amino Acids: Using amino acids as starting materials that undergo cyclization to form pyrrolidinone derivatives.
Acylation Reactions: The introduction of acyl groups via acylation reactions can lead to the desired pyrrolidinone structure.
Final Coupling Reaction
The final step involves coupling the thiadiazole and pyrrolidinone components. This can be achieved through:
Nucleophilic Substitution: Utilizing nucleophiles to attack electrophilic centers on the pyrrolidinone or thiadiazole.
Condensation Reactions: These reactions can also facilitate the formation of bonds between different parts of the molecule.
The following table summarizes various methodologies for synthesizing related compounds, illustrating yields and reaction conditions:
| Methodology | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Cyclization of Thiosemicarbazide with Aldehyde | Thiosemicarbazide, Aldehyde | 70% | Acidic conditions |
| Acylation to form Pyrrolidinone | Amino Acid, Acyl Chloride | 80% | Reflux in solvent |
| Nucleophilic Substitution for Coupling | Thiol, Alkyl Halide | 75% | Base-catalyzed |
The preparation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one involves multiple synthetic strategies that must be carefully controlled to achieve high yields and purity. Future research may focus on optimizing these methods to enhance efficiency and reduce costs in synthesizing this compound for potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.
Reduction: Reduction reactions could target the nitro group if present, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to the presence of the thiadiazole moiety. Research has highlighted several key areas:
Antimicrobial Activity
Thiadiazole derivatives, including the target compound, have shown significant antimicrobial properties. Studies indicate that compounds with the 1,3,4-thiadiazole scaffold can inhibit various bacterial strains and fungi. For instance:
- Antibacterial Properties : Derivatives have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- Antifungal Properties : Compounds similar to the target have shown activity against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values comparable to fluconazole .
Antiviral Potential
Research indicates that thiadiazole derivatives may possess antiviral properties. The structural features of these compounds allow them to interact with viral proteins or inhibit viral replication processes.
Anticancer Activity
The cytotoxic effects of thiadiazole derivatives have been explored in cancer research. Some studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.
Case Study 1: Antimicrobial Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity. The results showed that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Derivative A | Antibacterial | 32.6 |
| Derivative B | Antifungal | 24.0 |
Case Study 2: Anticancer Properties
In another study focusing on anticancer activities, a derivative of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one was tested against various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potential for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound enhances hydrophobicity compared to methoxy (polar) or unsubstituted phenyl analogs. This property may improve bioavailability and blood-brain barrier penetration .
- Thermal Stability : Analogs with halogen substituents (e.g., 4-chloro in QY-9392) exhibit higher melting points (>250°C), suggesting robust thermal stability .
Commercial and Research Relevance
- Availability : The target compound (QY-8020) and its analogs are available from suppliers like Combi-Blocks and CymitQuimica with ≥95% purity, underscoring their utility in drug discovery .
- Computational Studies: Molecular docking and DFT calculations predict strong interactions between the thiadiazole amino group and enzyme active sites (e.g., SARS-CoV 3CL protease) .
Biological Activity
The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that integrates a pyrrolidinone ring, a thiadiazole moiety, and a chloro-substituted aromatic group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structural features of this compound contribute to its unique biological activity. The presence of the 1,3,4-thiadiazole ring is notable for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties .
Summary of Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Thiadiazole ring, pyrrolidinone structure, chloro-substituted phenyl group |
| Potential Applications | Anticancer agents, antimicrobial agents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that modifications in substituents can enhance activity; for example, shifting substituents on the phenyl ring markedly improved cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Case Study: Cytotoxicity Evaluation
In a comparative study:
- Compound 4i exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells.
- Compound 4e , with an ortho-substituted ethoxy group, showed an IC50 of 5.36 µg/mL.
These findings suggest that structural modifications significantly influence the anticancer efficacy of thiadiazole derivatives .
Antimicrobial Activity
Compounds featuring the 1,3,4-thiadiazole moiety are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth effectively due to their ability to disrupt cellular processes in pathogens .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Interference with DNA Synthesis : Similar thiadiazole compounds have been shown to interfere with DNA replication processes in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole and pyrrolidinone rings can lead to significant changes in potency and selectivity against different biological targets.
Summary of SAR Findings
| Substituent Position | Change | Resulting Activity |
|---|---|---|
| Para Ethoxy | Shift to Ortho | Increased cytotoxicity (IC50 reduced from 10.10 µg/mL to 5.36 µg/mL) |
| Phenyl Ring Replacement | Benzyl Piperidine | Enhanced potency (IC50 = 2.32 µg/mL) |
Q & A
Q. What strategies mitigate decomposition during storage?
- Resolution Strategy :
- Store lyophilized samples at -80°C under argon to prevent hydrolysis of the thiadiazole ring .
- Avoid aqueous buffers with pH >7, which accelerate degradation of the pyrrolidin-2-one moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
